molecular formula C20H14 B188668 9-Phenylphenanthrene CAS No. 844-20-2

9-Phenylphenanthrene

Cat. No. B188668
CAS RN: 844-20-2
M. Wt: 254.3 g/mol
InChI Key: JGGISUSKZFMBOJ-UHFFFAOYSA-N
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Description

9-Phenylphenanthrene is a chemical compound with the formula C20H14 . It is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene core with a phenyl group attached at the 9th position .


Synthesis Analysis

A novel LiOPiv-promoted and palladium-catalysed formal [2 + 2 + 2] annulation reaction of vinyl triflates and o-silylaryl triflates via aryne intermediates has been developed. This methodology affords good to excellent yields of 9,10-substituted phenanthrenes .


Molecular Structure Analysis

The molecular structure of 9-Phenylphenanthrene consists of a phenanthrene core with a phenyl group attached at the 9th position . The molecular weight of 9-Phenylphenanthrene is 254.3252 .


Physical And Chemical Properties Analysis

9-Phenylphenanthrene has a molecular weight of 254.3252 . It has a density of 1.1±0.1 g/cm3, a boiling point of 416.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has an enthalpy of vaporization of 64.4±0.8 kJ/mol and a flash point of 199.1±15.9 °C . The index of refraction is 1.704 .

Scientific Research Applications

  • Oxidation Products and Health Impact : A study by Lee and Lane (2010) explored the oxidation products formed from the reaction of gas-phase phenanthrene with the OH radical, identifying several products including 9-phenanthrol and others. This research suggests that these products, formed in atmospheric reactions, may impact human health (Lee & Lane, 2010).

  • Removal of Phenanthrene Derivatives : Wei et al. (2022) developed a magnetic polymer for the efficient removal of phenanthrene and 9-phenanthrol, highlighting its potential in environmental cleanup applications (Wei et al., 2022).

  • Photocatalytic Synthesis : Chatterjee, Lee, and Cho (2017) conducted a study on the photocatalytic synthesis of polycyclic aromatics, including 9-phenylphenanthrene, under visible light, which has implications for the synthesis of complex organic molecules (Chatterjee, Lee, & Cho, 2017).

  • Fluorescence Probe for Palladium Detection : A study by Qin Jun et al. (2016) employed 9-bromophenanthrene, a related compound, as a fluorescence probe for detecting trace amounts of palladium, indicating potential applications in analytical chemistry (Qin Jun et al., 2016).

  • Interaction with Human Serum Albumin : Zhang, Gao, Huang, and Wang (2020) investigated the interaction between human serum albumin and 9-Hydroxyphenanthrene, providing insights into the potential health effects of phenanthrene metabolites (Zhang, Gao, Huang, & Wang, 2020).

Safety And Hazards

9-Phenylphenanthrene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed .

Future Directions

Phenylphenanthrenes, including 9-Phenylphenanthrene, have been discovered in marine sedimentary rocks, Tertiary and Jurassic lacustrine shales, and tire fire products . Future research could focus on the environmental impact and potential uses of these compounds .

properties

IUPAC Name

9-phenylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-2-8-15(9-3-1)20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGISUSKZFMBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401004675
Record name 9-Phenylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Phenylphenanthrene

CAS RN

844-20-2
Record name Phenanthrene, 9-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Phenylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.2 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
CK Bradsher, AK Schneider - Journal of the American Chemical …, 1938 - ACS Publications
… The residue, once recrystallized from ethyl alcohol, melted at 103-104 and was shown to be 9-phenylphenanthrene by a mixed melting point determination; yield, 2 g. (84%). …
Number of citations: 9 pubs.acs.org
MJ Rospondek, L Marynowski, A Chachaj, M Góra - Organic Geochemistry, 2009 - Elsevier
… To date, however, only a single isomer (9-phenylphenanthrene) has been unambiguously identified based on a comparison with a standard compound. This was in volatiles formed …
Number of citations: 51 www.sciencedirect.com
A Onkelinx, FC De Schryver, L Viaene… - Journal of the …, 1996 - ACS Publications
… As a reference compound, 9-phenylphenanthrene (9PhPhen) was also examined by means of stationary and time-resolved fluorescence measurements as well as transient absorption …
Number of citations: 86 pubs.acs.org
CF Koelsch - Journal of the American Chemical Society, 1934 - ACS Publications
… at this point, it gives only 9-phenylphenanthrene, while if it is … chlorocarbonate to give 9-phenylphenanthrene; its hydrolysis … color, but gives only 9-phenylphenanthrene and not an acid, …
Number of citations: 24 pubs.acs.org
CK Bradsher, R Rosher - Journal of the American Chemical …, 1939 - ACS Publications
… H) undergoes cyclization to form 9-phenylphenanthrene suggested the possibility that this mode of reaction might be general for carbinols of this type. …
Number of citations: 15 pubs.acs.org
S Wawzonek, E Dufek, NM Sial - The Journal of Organic …, 1956 - ACS Publications
… in the desired fashion only with 9-benzylidenefluorene and gave a 5.5 percent yield of 9-phenylphenanthrene. … The third fraction, 9-phenylphenanthrene, bp 215-225 (5 mm.), was …
Number of citations: 10 pubs.acs.org
M Maus, W Rettig, S Depaemelaere, A Onkelinx… - Chemical physics …, 1998 - Elsevier
… The slight red shift of the 1 L b ( A ) and 1 L a ( A ) 0–0 vibronic bands of 300 and 400 cm −1 , respectively, is in quantitative agreement with 9-phenylphenanthrene [1]. This shows the …
Number of citations: 29 www.sciencedirect.com
KD Bartle, PMG Bavin, DW Jones - Organic Magnetic …, 1970 - Wiley Online Library
… These lead, except for 9-phenylphenanthrene for which the angle derived from H(10) by PMR is higher than UV suggests, to plausible values for 0: 90", 75", 40" and 45 to 60", for 4-…
SC Dickerman, I Zimmerman - The Journal of Organic Chemistry, 1974 - ACS Publications
… method of Haworth,5 Mallory and coworkers described the photocyclization of substituted stilbenes to phenanthrene derivatives, including the formation of 9-phenylphenanthrene from …
Number of citations: 11 pubs.acs.org
C Weizmann, E Bergmann, T Berlin - Journal of the American …, 1938 - ACS Publications
… converted into 9-phenylphenanthrene, while dehydrogenation with sulfur resulted in 9-phenylphenanthrene-10… For the preparation of 9-phenylphenanthrene, the above method seems …
Number of citations: 48 pubs.acs.org

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